molecular formula C9H10ClF2NO3 B13564323 3-Amino-2-(2,3-difluorophenoxy)propanoicacidhydrochloride

3-Amino-2-(2,3-difluorophenoxy)propanoicacidhydrochloride

Katalognummer: B13564323
Molekulargewicht: 253.63 g/mol
InChI-Schlüssel: NQRXXBIAWTZFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a difluorophenoxy group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride typically involves the reaction of 2,3-difluorophenol with an appropriate amino acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and difluorophenoxy moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride
  • 3-amino-2-fluoro-propanoic acid hydrochloride

Uniqueness

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C9H10ClF2NO3

Molekulargewicht

253.63 g/mol

IUPAC-Name

3-amino-2-(2,3-difluorophenoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-5-2-1-3-6(8(5)11)15-7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H

InChI-Schlüssel

NQRXXBIAWTZFMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)OC(CN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.